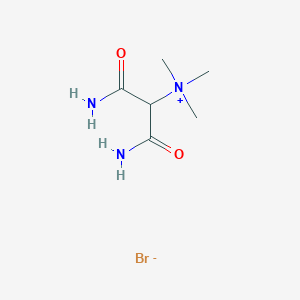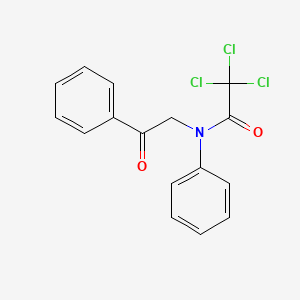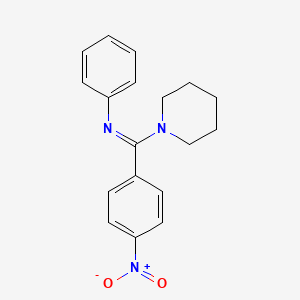
(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine is an organic compound characterized by the presence of a nitrophenyl group, a phenyl group, and a piperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine typically involves the condensation of 4-nitrobenzaldehyde with N-phenylpiperidine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and piperidinyl groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl or piperidinyl derivatives.
Aplicaciones Científicas De Investigación
(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the phenyl and piperidinyl groups can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-1-(4-Nitrophenyl)-N-phenyl-1-(morpholin-1-yl)methanimine
- (Z)-1-(4-Nitrophenyl)-N-phenyl-1-(pyrrolidin-1-yl)methanimine
Uniqueness
(Z)-1-(4-Nitrophenyl)-N-phenyl-1-(piperidin-1-yl)methanimine is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties compared to its analogs. The piperidinyl group can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
62718-39-2 |
|---|---|
Fórmula molecular |
C18H19N3O2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-N-phenyl-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C18H19N3O2/c22-21(23)17-11-9-15(10-12-17)18(20-13-5-2-6-14-20)19-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2 |
Clave InChI |
UMZOCCSXSVWLRP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


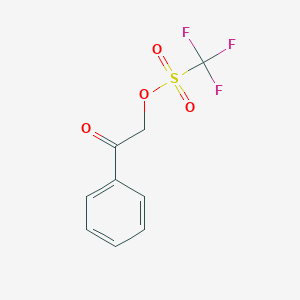
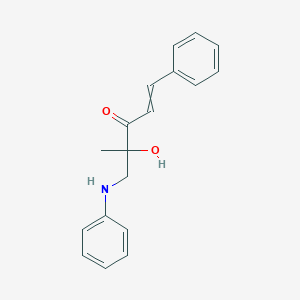
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)


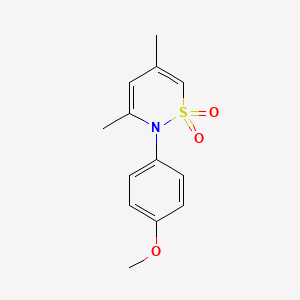
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)



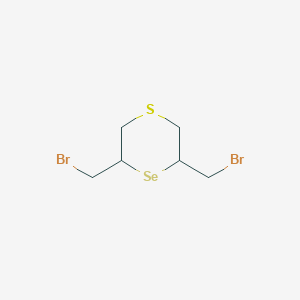
![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
